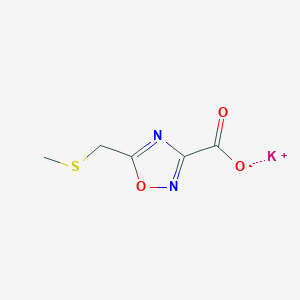
4-Fluoro-2-(difluoromethyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(difluoromethyl)anisole, commonly referred to as 4-FMA, is a fluorinated anisole with a wide range of applications in the scientific research community. It is a versatile and important building block for the synthesis of a variety of compounds and has been used in various laboratory experiments. 4-FMA is a colorless liquid with a sweet, fruity odor and is soluble in both organic and aqueous solvents. It has a melting point of -10.5°C and a boiling point of 117.5°C.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure : A study conducted by Huang Suo-yi and Tian Hua (2004) focused on the synthesis of 2-Fluoro-4-iodo-anisole, a compound closely related to 4-Fluoro-2-(difluoromethyl)anisole, demonstrating the synthesis process through reactions like Schiemann and Sandmeyer reactions, highlighting its significance as an intermediate in other chemical processes (Huang & Tian, 2004).
Impact on Physicochemical Properties : L. Xing et al. (2015) discussed how fluoroanisoles, which include compounds like this compound, exhibit distinct conformational preferences and significantly impact the physicochemical and pharmacokinetic properties of molecules. The study analyzed trends in anisole and fluoroanisole matched molecular pairs, revealing key insights into their effects on properties like log D and permeability (Xing et al., 2015).
Molecular Orbital Computations : Research by T. Schaefer et al. (1991) explored the internal rotational potentials of compounds including 4-fluoroanisole, which is structurally similar to this compound. Their study provided insights into internal barrier heights and conformational stability, crucial for understanding the molecular behavior of these compounds (Schaefer et al., 1991).
Density Functional Study : M. Kieninger et al. (2004) conducted a comparative study on the torsional potential of 4-fluoro (trifluoromethoxy)benzene and related species, including 4-fluoroanisole. This study is important for understanding the electronic structure and reactivity of such fluorinated compounds (Kieninger et al., 2004).
Isotope Separation Applications : Xiaoqin Wu et al. (2014) examined the use of 2,4-difluoro anisole in boron isotopes separation. Their findings indicated that 2,4-difluoro anisole exhibits properties advantageous for isotopic separation, such as better separation coefficients and stability, compared to anisole (Wu et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P280-P305+P351+P338 , which involve wearing protective gloves/clothing/eye protection/face protection (P280), and specific measures to take if in eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWEBYLKCQNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)


![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)


